beta-Myrcene-d6

Descripción general

Descripción

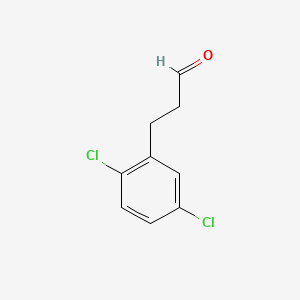

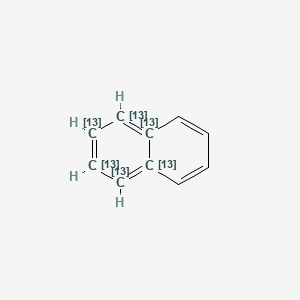

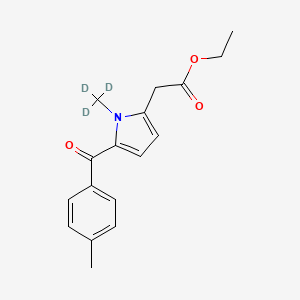

Beta-Myrcene-d6, also known as 7-Methyl-3-methylene-1,6-octadiene, is an olefinic hydrocarbon monoterpene natural organic compound . It is widely found in essential oils and is produced mainly semi-synthetically from Myrcia . It is used as a key intermediate in the manufacturing of perfume chemicals .

Synthesis Analysis

Myrcene is often produced commercially by the pyrolysis (400 °C) of β-pinene, which is obtained from turpentine . A theoretical equilibrium model of the main synthesis reactions predicts that 93.5% yields of myrcene from β-pinene would be possible .Molecular Structure Analysis

The molecular formula of this compound is C10H16 . The average mass is 136.234 Da and the monoisotopic mass is 136.125198 Da .Chemical Reactions Analysis

Myrcene has been used in the synthesis of polyHIPEs through high internal phase emulsions . It has also been used in the telomerisation of the renewable β-myrcene in a water/ethanol multiphase system .Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a molar mass of 136.238 g·mol−1 and a density of 0.794 g/cm3 .Aplicaciones Científicas De Investigación

Genotoxicity and Cytotoxicity Studies

Beta-Myrcene, a widely used component in cosmetics, detergents, soaps, and as a flavoring additive, has been studied for its genotoxic and cytotoxic potential. A study using leukocytes and liver metabolizing cells (HepG2/C3A) found that beta-Myrcene shows genotoxic effects, particularly at higher concentrations in HepG2/C3A cells. This suggests caution in the use of beta-Myrcene due to potential carcinogenic and teratogenic effects Orlando et al., 2019.

Synthesis from β-Pinene

Beta-Myrcene can be synthesized from β-Pinene through pyrolysis. This process has applications in producing terpenic alcohols and chemical aromas, as well as vitamins A and E. A study developed a theoretical equilibrium model for the synthesis reactions, providing insights into optimizing product yields Kolicheski et al., 2007.

Health Benefits

Research indicates potential health benefits of beta-Myrcene, including anxiolytic, antioxidant, anti-aging, anti-inflammatory, and analgesic properties. However, studies on humans are lacking, suggesting future potential for formulating functional foods, drinks, and cannabis extracts low in THC but rich in beta-Myrcene Surendran et al., 2021.

Anti-Ulcer Effects

Beta-Myrcene has been studied for its anti-ulcer effects in various experimental models. Results suggest significant anti-ulcer activity with decreased gastric and duodenal lesions and increased mucus production, pointing towards beta-Myrcene as a potential inhibitor of gastric and duodenal ulcers Bonamin et al., 2014.

Toxicology and Carcinogenesis Studies

Studies on the toxicology and carcinogenesis of beta-Myrcene have shown clear evidence of carcinogenic activity in male rats based on increased incidences of renal tubule neoplasms. However, there were equivocal findings in female rats and mice. This highlights the importance of understanding the potential health risks associated with beta-Myrcene exposure National Toxicology Program, 2010.

Mecanismo De Acción

Target of Action

Beta-Myrcene, also known as 7-methyl-3-methylene-1,6-octadiene, is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively . It is a natural phytochemical compound present in various plant species and possesses potent anti-inflammatory activity . The primary targets of beta-Myrcene are believed to be the CB-2 receptors in the body .

Mode of Action

Beta-Myrcene interacts with its targets by stimulating the release of endogenous opioids, thereby decreasing the detection of pain in the body . It also acts upon the CB-2 receptors in the body in much the same way as CBD, exhibiting anti-inflammatory, analgesic properties, and promoting cell apoptosis .

Biochemical Pathways

Beta-Myrcene affects several biochemical pathways. It has been found to contribute to the production and maintenance of the mucus layer of the gut, which when compromised, can lead to indigestion, acid reflux, infections, ulcers, and leaky gut syndrome . It also plays a role in the biotransformation of β-myrcene into value-added compounds, with enhanced organoleptic/therapeutic properties .

Pharmacokinetics

It is known that beta-myrcene is a component of volatile oil, suggesting that it may be rapidly absorbed and distributed throughout the body .

Result of Action

The action of beta-Myrcene results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, pain relief, antibiotic properties, sedative effects, and antimutagenic properties . It also promotes cell apoptosis, which could be beneficial in the fight against cancer .

Action Environment

The action of beta-Myrcene can be influenced by environmental factors. For instance, it has been found in over 200 plants and was detected in the emissions of two representative plywood veneer dryers in the U.S . It is also present at a low relative abundance in the environment . Adherence to ever-changing regulations is necessary for the use of beta-Myrcene-d6 reference standards for environmental testing .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWPYUMFXYFJY-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676050 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75351-99-4 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)